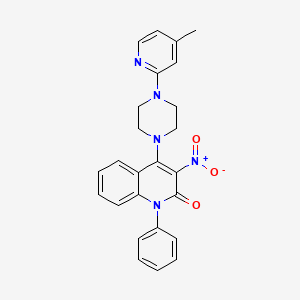

4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolinone derivative featuring a piperazine ring substituted with a 4-methylpyridin-2-yl group at position 2. The quinolinone core is further modified with a nitro group at position 3 and a phenyl group at position 1. This compound is structurally related to antimicrobial and receptor-targeting agents, as quinolinone derivatives are known for their bioactivity . Its synthesis likely involves condensation reactions between substituted pyrimidines or pyridines and quinolinone precursors under microwave-assisted conditions, as seen in analogous compounds . Characterization methods include IR (C=O, C=N stretches), NMR (aromatic proton signals), and mass spectrometry (molecular ion peaks) .

Properties

IUPAC Name |

4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHPBYMLGHULPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one , also known by its CAS number 433258-82-3, is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 433.48 g/mol. The structure features a quinoline core substituted with a piperazine moiety and a methylpyridine group, which may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related quinoline derivatives have shown efficacy against various cancer cell lines, suggesting that the compound may also possess similar properties. In a comparative study, derivatives of quinoline demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent cytotoxic effects .

Antimicrobial Effects

The compound's structural motifs are reminiscent of known antimicrobial agents. A study evaluating the biological activity of related piperazine derivatives found that they exhibited notable antibacterial and antifungal activities. Specifically, compounds with piperazine rings showed inhibition against Gram-positive and Gram-negative bacteria . The potential for This compound to act as an antimicrobial agent warrants further investigation.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. For instance, it could potentially inhibit specific kinases involved in tumor growth and proliferation. The presence of the nitro group is often associated with increased reactivity towards biological targets, which may enhance its pharmacological profile .

Synthesis and Evaluation

A recent study synthesized a series of quinoline derivatives, including our compound of interest, and evaluated their biological activities. The synthesis involved multi-step reactions starting from readily available precursors, yielding compounds with varying degrees of biological efficacy. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro, demonstrating promising results .

Comparative Analysis

In a comparative analysis involving various piperazine derivatives, it was found that those containing the quinoline scaffold exhibited enhanced activity against specific cancer cell lines compared to their non-quinoline counterparts. This suggests that the quinoline structure plays a crucial role in mediating biological effects .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Functional Comparison

Key Observations

Piperazine Substituents :

- The 4-methylpyridin-2-yl group in the target compound may improve solubility and receptor affinity compared to bulkier substituents like benzyl .

- Substituents such as 3-methoxyphenyl () or benzodioxolyl () enhance π-π interactions but may reduce metabolic stability.

1-Phenyl substitution is conserved across analogs, suggesting its role in stabilizing the planar quinolinone core .

Synthetic Routes: Microwave-assisted synthesis () is a common method for similar hybrids, offering faster reaction times and higher yields compared to traditional reflux . Potassium carbonate is frequently used to facilitate nucleophilic substitutions on the quinolinone scaffold .

The nitro group may confer antimicrobial activity via radical-mediated mechanisms, as seen in nitroaromatic drugs .

Q & A

Basic: What synthetic strategies are recommended for this compound, and which reaction parameters critically affect yield?

Methodological Answer:

The synthesis of piperazine-containing heterocycles typically involves multi-step reactions. A plausible route includes:

- Nucleophilic substitution to attach the 4-methylpyridin-2-yl group to the piperazine ring.

- Nitration at position 3 of the quinolinone core under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

- Coupling reactions (e.g., Buchwald-Hartwig amination) for aryl-amine bond formation.

Critical parameters:

- Solvent polarity (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps ).

- Temperature control during nitration to prevent decomposition.

- Purification via column chromatography or recrystallization, guided by impurity profiles of analogous compounds .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm bond angles/planarity, as demonstrated for fluorophenyl-piperazine derivatives (e.g., triclinic system with , ) .

- NMR : Use - and -NMR to verify substituent positions, noting distinct shifts for nitro (-NO₂) and piperazine protons.

- HPLC-MS : Ensure >95% purity by comparing retention times and mass-to-charge ratios with reference standards .

Advanced: How can computational modeling predict biological target binding, and what assays validate these predictions?

Methodological Answer:

- Molecular docking : Simulate interactions with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock. Prioritize piperazine and quinolinone moieties as key pharmacophores.

- MD simulations : Assess binding stability over 100+ ns trajectories.

- In vitro validation : Use radioligand displacement assays (e.g., -spiperone for dopamine D₂ receptors) or functional cAMP assays to measure antagonism/agonism .

Advanced: How can researchers resolve contradictions in solubility data across experimental setups?

Methodological Answer:

- Standardize solvents : Compare solubility in DMSO (common for biological assays) vs. aqueous buffers (PBS at pH 7.4).

- Temperature consistency : Measure solubility at 25°C ± 0.5°C using a thermostated shaker.

- Use high-throughput methods : Automated titrations with UV-Vis detection reduce human error .

Advanced: What is the electronic impact of the nitro group at position 3 on reactivity?

Methodological Answer:

- The nitro group is a strong electron-withdrawing moiety, reducing electron density at the quinolinone core.

- DFT calculations : Analyze HOMO/LUMO distributions to predict sites for electrophilic substitution (e.g., C-4 becomes more reactive).

- Experimental validation : Perform halogenation or sulfonation reactions to test regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing vapors.

- Waste disposal : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal .

Advanced: How to achieve enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients.

- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing Cotton effects.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate diastereomeric salts .

Advanced: How do structural modifications at the piperazine moiety alter pharmacokinetics?

Methodological Answer:

- LogP adjustments : Replace methylpyridinyl with hydrophilic groups (e.g., morpholine) to enhance solubility.

- Metabolic stability : Introduce fluorine atoms at para positions to block CYP450-mediated oxidation, as seen in fluorophenyl analogs .

- In vivo PK studies : Measure half-life () and bioavailability in rodent models after oral/intravenous administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.